Cyclopropylideneacetaldehyde
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Overview
Description
Cyclopropylideneacetaldehyde is an organic compound with the molecular formula C₅H₆O. It is characterized by a cyclopropylidene group attached to an acetaldehyde moiety. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropylideneacetaldehyde can be synthesized through various methods. One common approach involves the reaction of cyclopropylidene with acetaldehyde under controlled conditions. Another method includes the use of cyclopropylidene derivatives in the presence of specific catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques such as catalytic reactions and controlled temperature conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Cyclopropylideneacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
Cyclopropylideneacetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in understanding enzyme-catalyzed reactions.
Medicine: Research into this compound’s potential therapeutic applications is ongoing, with studies exploring its effects on various biological pathways.
Industry: The compound is used in the development of new materials and in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism by which cyclopropylideneacetaldehyde exerts its effects involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the strained cyclopropylidene ring, which makes it highly susceptible to nucleophilic attack. This reactivity allows it to participate in a wide range of chemical reactions, influencing various pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simple cyclopropyl compound with similar reactivity due to ring strain.
Cyclopropylcarbinol: Contains a cyclopropyl group attached to a carbinol moiety, exhibiting similar chemical behavior.
Cyclopropylamine: Features a cyclopropyl group attached to an amine, showing comparable reactivity in substitution reactions
Uniqueness
Cyclopropylideneacetaldehyde is unique due to the presence of both a cyclopropylidene group and an acetaldehyde moiety. This combination imparts distinct reactivity patterns, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Properties
IUPAC Name |
2-cyclopropylideneacetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c6-4-3-5-1-2-5/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHDPYWCZZJOSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577866 |
Source
|
Record name | Cyclopropylideneacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69447-96-7 |
Source
|
Record name | Cyclopropylideneacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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